2-Cyclobutanecarbonyloxolane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl(oxolan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(7-3-1-4-7)8-5-2-6-11-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGOOWMFSYJXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclobutanecarbonyloxolane and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for the Cyclobutane-Oxolane Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. d-nb.info For 2-Cyclobutanecarbonyloxolane, the primary strategic disconnections involve breaking the ester linkage and separating the cyclobutane (B1203170) and oxolane rings.
A logical retrosynthetic pathway would first disconnect the ester bond, yielding cyclobutanecarboxylic acid and 2-hydroxyoxolane (or a protected equivalent). Each of these precursors can then be further deconstructed. The cyclobutane ring, a strained four-membered carbocycle, presents a significant synthetic challenge. rsc.orgrsc.org Key disconnections for the cyclobutane moiety often lead to acyclic precursors suitable for cyclization reactions. Similarly, the oxolane (tetrahydrofuran) ring can be disconnected to reveal a linear precursor, typically a diol or a related functionalized alkane.
Approaches to Cyclobutane Ring Construction
The construction of the cyclobutane ring is a cornerstone of many synthetic endeavors due to its presence in numerous natural products and its utility as a versatile synthetic intermediate. rsc.orgnih.gov Several powerful strategies have been developed to forge this four-membered ring system.
[2+2] Cycloaddition Reactions
Among the most powerful and widely employed methods for constructing cyclobutane rings is the [2+2] cycloaddition reaction. nih.govkib.ac.cnresearchgate.net This reaction involves the union of two unsaturated components, typically two alkenes, to form a four-membered ring. researchgate.net These reactions can be initiated by various means, including light (photochemical), heat (thermal), or transition metal catalysts.
Photochemical [2+2] Cycloaddition: This method utilizes ultraviolet light to excite an alkene to a higher energy state, which can then react with another ground-state alkene to form the cyclobutane ring. acs.orgnih.gov Photochemical [2+2] cycloadditions are particularly useful for the synthesis of complex, polycyclic systems and have been applied in the total synthesis of numerous natural products. researchgate.netresearchgate.net The reaction can be performed intermolecularly or intramolecularly, with the latter often providing higher regio- and stereoselectivity. acs.org Visible light-absorbing transition metal complexes can also be used to facilitate these cycloadditions under milder conditions. nih.govnih.gov
Thermal [2+2] Cycloaddition: While generally forbidden by the Woodward-Hoffmann rules for simple alkenes, thermal [2+2] cycloadditions can occur under specific circumstances. fiveable.meyoutube.com For instance, the reaction of ketenes with alkenes is a thermally allowed process and provides a reliable route to cyclobutanones. libretexts.org These reactions proceed through a concerted mechanism and can be highly stereospecific. fiveable.me
Transition Metal-Catalyzed [2+2] Cycloaddition: Transition metals can catalyze [2+2] cycloaddition reactions that are otherwise difficult to achieve. researchgate.netstackexchange.com Catalysts based on metals such as nickel, rhodium, and palladium can facilitate the formation of cyclobutane rings from various unsaturated precursors. researchgate.netthieme-connect.com These reactions often proceed through the formation of a metallacyclopentane intermediate followed by reductive elimination. researchgate.net This approach offers a high degree of control over the reaction's chemo- and regioselectivity. uwindsor.ca
| [2+2] Cycloaddition Type | Activation Method | Key Features | Representative Substrates |
| Photochemical | UV or Visible Light | Can be used for a wide variety of alkenes. | Alkenes, Dienes |
| Thermal | Heat | Often requires specialized substrates like ketenes. | Ketenes, Alkenes |
| Transition Metal-Catalyzed | Metal Catalyst (e.g., Ni, Rh, Pd) | High control over selectivity. | Alkenes, Enynes |
Ring Contraction Strategies
An alternative approach to cyclobutane synthesis involves the contraction of a larger carbocyclic or heterocyclic ring. researchgate.netwikipedia.org This strategy can be particularly effective for the synthesis of highly substituted or functionally complex cyclobutanes.
One notable example is the Wolff rearrangement of α-diazoketones derived from cyclopentanones, which can lead to the formation of a cyclobutanecarboxylic acid derivative. nih.gov Another method involves the stereospecific contraction of pyrrolidines to cyclobutanes, which proceeds via a 1,4-biradical intermediate. nih.govacs.orgchemistryviews.org This transformation has been shown to be highly stereoselective, preserving the stereochemistry of the starting pyrrolidine. acs.org
| Ring Contraction Method | Starting Material | Key Intermediate | Product |
| Wolff Rearrangement | α-Diazocyclopentanone | Carbene/Ketene | Cyclobutanecarboxylic acid derivative |
| Pyrrolidine Contraction | Substituted Pyrrolidine | 1,4-Biradical | Substituted Cyclobutane |
Intramolecular Cyclization Reactions
Intramolecular cyclization of appropriately functionalized acyclic precursors provides a direct route to the cyclobutane ring. rsc.org These reactions can be initiated by various means, including radical, cationic, or anionic pathways. For instance, the treatment of a 1,4-dihalide with a reducing agent can induce an intramolecular Wurtz-type coupling to form a cyclobutane. Radical cyclizations of unsaturated precursors have also proven to be a valuable tool for constructing four-membered rings. nih.gov
Formation of the Oxolane Moiety
The oxolane, or tetrahydrofuran (B95107), ring is a common structural motif in organic chemistry. Its synthesis is often more straightforward than that of the cyclobutane ring.
Cyclization of Hydroxy-Containing Precursors
A prevalent and reliable method for constructing the oxolane ring is the intramolecular cyclization of a precursor containing a hydroxyl group. acs.org The most common strategy involves the acid-catalyzed cyclization of a 1,4-diol. researchgate.netorganic-chemistry.org This dehydration reaction proceeds via protonation of one hydroxyl group, followed by intramolecular nucleophilic attack by the other hydroxyl group, leading to the formation of the five-membered ether ring.
Alternatively, base-catalyzed cyclization can be employed. For example, treatment of a 1,4-halohydrin or a 1,4-diol monotosylate with a base can induce an intramolecular Williamson ether synthesis to afford the oxolane. acs.org The use of dimethyl carbonate in the presence of a base has also been reported for the high-yielding synthesis of five-membered cyclic ethers from 1,4-diols. researchgate.net
| Cyclization Strategy | Precursor | Reagents | Key Features |
| Acid-Catalyzed Dehydration | 1,4-Diol | Strong Acid (e.g., H₂SO₄) | Common and effective method. |
| Intramolecular Williamson Ether Synthesis | 1,4-Halohydrin or 1,4-Diol Monotosylate | Base (e.g., NaH, KOtBu) | Good for substrates with sensitive functional groups. |
| Dimethyl Carbonate Method | 1,4-Diol | Dimethyl Carbonate, Base | High-yielding and selective. |
Epoxide Ring-Opening and Subsequent Cyclization
The formation of the oxolane (tetrahydrofuran) ring through epoxide ring-opening is a fundamental strategy in heterocyclic chemistry. This approach leverages the high reactivity of strained three-membered epoxide rings, which can be opened by nucleophiles under both acidic and basic conditions. masterorganicchemistry.com In the context of synthesizing precursors to this compound, an intramolecular cyclization following an epoxide-opening event is a plausible and efficient route.
The general mechanism involves a molecule containing both an epoxide and a suitably positioned nucleophile, typically a hydroxyl group. Under basic conditions, the deprotonated hydroxyl group acts as a nucleophile, attacking one of the epoxide carbons in an SN2 fashion. masterorganicchemistry.com This attack preferentially occurs at the less sterically hindered carbon of the epoxide. uoanbar.edu.iq Conversely, under acidic conditions, the epoxide oxygen is first protonated, activating the ring for attack by the neutral hydroxyl group. masterorganicchemistry.com The regioselectivity in acid-catalyzed opening is more complex and often favors attack at the more substituted carbon, which can better stabilize a partial positive charge. uoanbar.edu.iq
A hypothetical synthetic sequence for an oxolane precursor could start from a long-chain alkene alcohol. Epoxidation of the double bond would generate the key epoxide intermediate. Subsequent acid or base-catalyzed intramolecular cyclization would then yield the substituted oxolane ring. For instance, the intramolecular nucleophilic opening of epoxides with a stabilized carbanion has been shown to effectively form cyclobutane rings, demonstrating the utility of epoxide opening in constructing cyclic systems. thieme-connect.com Similarly, 4-(3-aryloxiran-2-yl)azetidin-2-ones have been converted into 3,4-oxolane-fused bicyclic β-lactams through intramolecular ring closure via epoxide ring opening. researchgate.net This highlights the power of this method in creating complex fused heterocyclic structures.
Carbonyl Group Introduction and Transformation (Carbonyloxolane)
The introduction of the cyclobutanecarbonyl moiety onto the oxolane ring is a critical step in the synthesis of the target molecule. This is typically achieved through acylation reactions, followed by potential functional group interconversions to arrive at the final product.
Acylation Reactions
Acylation reactions are a direct method for introducing the carbonyl group. A common and effective method is the Friedel-Crafts acylation or related reactions where an acylating agent, such as cyclobutanecarbonyl chloride, reacts with the oxolane precursor. For example, cyclobutanecarbonyl chloride has been used as an acylating agent in the synthesis of various complex molecules. google.comtandfonline.com In one documented procedure, α-noroxymorphol is acylated using cyclobutanecarbonyl chloride in the presence of triethylamine (B128534) in a tetrahydrofuran (THF) solvent. google.com The triethylamine acts as a scavenger for the hydrochloric acid byproduct. google.com While the starting material, in this case, was not soluble in THF, the acylated products were, simplifying separation. google.com
Another relevant methodology involves the synergistic photoredox/nickel coupling of acyl chlorides with alkyltrifluoroborates. This method has been successfully applied to cyclobutanecarbonyl chloride, resulting in the corresponding ketone with a 79% yield. nih.govacs.org Such cross-coupling strategies represent a modern and efficient way to form the C-C bond between the cyclobutane carbonyl group and a suitable oxolane-derived nucleophile or organometallic species.
Table 1: Examples of Acylation Reactions with Cyclobutanecarbonyl Chloride
| Reactant | Acylating Agent | Catalyst/Conditions | Product Type | Yield | Reference |
| α-Noroxymorphol | Cyclobutanecarbonyl chloride | Triethylamine, THF | N,O-bis(cyclobutylcarbonyl)-α-noroxymorphol | Not specified | google.com |
| 2,3-Diaminonaphthalene-1,4-dione | Cyclobutanecarbonyl chloride | THF, then NaOH | Naphthoquinone-fused 1H-imidazole | Not specified | tandfonline.com |
| Secondary Alkyltrifluoroborate | Cyclobutanecarbonyl chloride | Ir/Ni dual catalyst, blue LEDs | Cyclobutyl alkyl ketone | 79% | nih.govacs.org |
| N-Boc-(L)-Proline | Cyclobutanecarbonyl chloride | Ir/Ni dual catalyst, DBU, blue LEDs | Acylated proline derivative | 85% | princeton.edu |
Functional Group Interconversions
Once an acylated oxolane is formed, further transformations may be necessary. Functional group interconversions (FGIs) are essential for manipulating molecular structures to achieve the desired final compound. For example, if the acylation product is a ketone, it can be subjected to various reactions. Reduction of the carbonyl group using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) would yield the corresponding alcohol. thieme-connect.com This is demonstrated in a synthesis where a mixture of N,O₃-bis(cyclobutylcarbonyl)-α-noroxymorphol and N-cyclobutylcarbonyl-α-noroxymorphol is reduced using lithium aluminum hydride. google.com
Stereoselective Synthesis of this compound
Achieving stereochemical control is a paramount challenge in modern organic synthesis, particularly for molecules with multiple stereocenters like this compound. The synthesis requires control over the formation of both the cyclobutane and the substituted oxolane rings.
Chiral Auxiliaries and Catalysts in Cyclobutane Formation
The enantioselective synthesis of cyclobutane derivatives has been advanced through methods like photochemical and catalyzed [2+2] cycloadditions. researchgate.net These reactions often employ chiral auxiliaries covalently or non-covalently bonded to one of the reacting alkenes to direct the stereochemical outcome. researchgate.net For example, chiral scaffolds have been synthesized from protected cyclobutane β-amino acids, showcasing the use of chiral precursors to build complex cyclobutane structures. researchgate.net
Organocatalysis has also emerged as a powerful tool. (S)-proline catalyzed direct asymmetric aldol (B89426) reactions of 1-phenylthiocyclobutane carboxaldehydes have been used to prepare chiral adducts, which are then transformed into spirocyclic cyclobutane derivatives. mdpi.com Another organocatalytic [2+2] cycloaddition protocol has been reported for constructing nitrocyclobutanes with complete control over four contiguous stereocenters. mdpi.com These methods highlight the potential for creating enantiomerically enriched cyclobutane precursors that can then be incorporated into the final target molecule.
Table 2: Methods for Stereoselective Cyclobutane Synthesis
| Method | Catalyst/Auxiliary | Key Transformation | Stereochemical Control | Reference |
| [2+2] Cycloaddition | Chiral Auxiliaries | Alkene Dimerization | Enantioselective | researchgate.net |
| Aldol Reaction | (S)-Proline | Aldehyde + Ketone | Diastereoselective | mdpi.com |
| [2+2] Cycloaddition | Organocatalyst | Alkene + Nitroalkene | Diastereo- and Enantioselective | mdpi.com |
| C-H Functionalization | Chiral Auxiliary | Intramolecular C-H Activation | Diastereoselective | acs.org |
Diastereoselective and Enantioselective Approaches
The stereoselective formation of the substituted oxolane ring is equally critical. Diastereoselective synthesis of substituted tetrahydrofurans can be achieved through various cyclization strategies. For instance, cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones, prepared via a highly diastereoselective Staudinger [2+2]-cyclocondensation, can be converted into stereodefined 3,4-oxolane-fused bicyclic systems. researchgate.net
Lewis acid-promoted cyclization of ε-hydroxyalkenes with aldehydes can produce substituted oxocenes (eight-membered rings) with excellent diastereoselectivity, and similar principles can be applied to five-membered ring formation. nih.gov Furthermore, the stereoselective assembly of three components (alkene, carboxylic acid, and a carbon nucleophile) mediated by hypervalent iodine has been shown to produce substituted 1,3-dioxolanes with high stereocontrol, a strategy that could be adapted for oxolane synthesis. mdpi.comdoaj.org The stereoselectivity in these reactions is often governed by the steric and electronic properties of the substrates and catalysts, allowing for the selective formation of one diastereomer over others. mdpi.com Combining these stereoselective cyclization methods with the use of enantiomerically pure cyclobutane precursors would provide a viable pathway to specific stereoisomers of this compound.
Control of Relative and Absolute Stereochemistry in the Oxolane Ring
The stereochemical architecture of the oxolane ring is a critical aspect of its synthesis, as the spatial arrangement of substituents significantly influences the molecule's properties and potential applications. The formation of 2-substituted and 2,5-disubstituted tetrahydrofurans can be controlled with a high degree of stereoselectivity through various synthetic strategies.
Key approaches to control stereochemistry include:
Lewis Acid-Catalyzed Reactions : The use of Lewis acids like Sn(OTf)₂ can catalyze the cycloaddition of donor-acceptor cyclopropanes with aldehydes to produce 2,5-disubstituted tetrahydrofurans. These reactions often proceed with high cis diastereoselectivity. rsc.orgresearchinschools.orgajast.net
Oxidative Cyclization : Transition-metal-oxo species, such as those derived from osmium (OsO₄) or ruthenium (RuO₄), are effective in mediating the oxidative cyclization of 1,5-dienes to yield tetrahydrofuran diols. frontiersin.orgtandfonline.comresearchgate.net This method provides excellent stereocontrol, and the choice of diene geometry and reaction conditions can dictate the relative stereochemistry of the resulting diol substituents. tandfonline.comresearchgate.net For instance, osmium-catalyzed oxidative cyclization often proceeds through a [3+2] cycloaddition, leading to predictable stereochemical outcomes. tandfonline.comresearchgate.net
Substrate-Controlled and Reagent-Controlled Synthesis : The inherent stereochemistry of a starting material can direct the formation of new stereocenters. Alternatively, chiral reagents or catalysts can be employed to induce asymmetry. For example, asymmetric Horner-Wadsworth-Emmons reactions can establish absolute configuration, while subsequent cyclization steps (such as hetero-Michael additions or epoxide openings) control the relative configuration. biointerfaceresearch.com Similarly, chiral auxiliaries on precursors, such as N-acetyl oxazolidin-2-thiones on titanium enolates, have been used to achieve high diastereoselectivity in reactions with γ-lactols, yielding trans-2,5-disubstituted tetrahydrofurans. imperial.ac.uk
Palladium-Catalyzed Cyclization : Palladium catalysts facilitate the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. These methods can form both a C-C and a C-O bond with high diastereoselectivity, likely proceeding through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org
The following table summarizes selected methods for the stereocontrolled synthesis of substituted tetrahydrofurans, which are foundational for producing stereochemically defined this compound.
| Method | Precursors | Catalyst/Reagent | Key Feature | Typical Diastereoselectivity | Reference(s) |
| Lewis Acid-Catalyzed Cycloaddition | Donor-Acceptor Cyclopropanes, Aldehydes | Sn(OTf)₂ | One-step synthesis | High cis selectivity | rsc.orgresearchinschools.orgajast.net |
| Oxidative Cyclization | 1,5-Dienes | OsO₄/NMO (with acid) | Stereocontrolled diol formation | High cis selectivity | tandfonline.comresearchgate.net |
| Asymmetric HWE/Cyclization | Phosphonates, Aldehydes | Chiral base / Pd catalyst | Controls absolute & relative stereochemistry | Versatile depending on cyclization method | biointerfaceresearch.com |
| Auxiliary-Controlled Addition | γ-Lactols, Titanium enolates | Chiral Oxazolidinethione | High trans selectivity | >90:10 trans:cis | imperial.ac.uk |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free Conditions and Alternative Media (e.g., Ionic Liquids, Water)
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. The synthesis of esters, a key step in forming this compound, has been successfully adapted to solvent-free conditions.
Solvent-Free Esterification : Direct esterification of carboxylic acids and alcohols can be performed without a solvent, often with the aid of a heterogeneous catalyst or microwave irradiation. tandfonline.comresearchgate.net For instance, silica-supported boric acid has been used as a recyclable catalyst for the transesterification of β-keto esters with a range of alcohols under solvent-free conditions, achieving high yields (87–95%). rsc.org Another approach uses acetyl chloride for the uncatalyzed, solvent-free esterification of various alcohols. iiste.org
Ionic Liquids (ILs) : ILs are considered "green solvents" due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of materials. ajast.netimperial.ac.uk They can function as both the solvent and catalyst in esterification reactions. researchinschools.orgajast.net Brønsted acidic ionic liquids, which contain an acidic group like -SO₃H, are particularly effective. ajast.netnih.gov A key advantage is that the ester product is often immiscible with the IL, allowing for simple phase separation and recycling of the IL catalyst. researchinschools.org
Aqueous Media and Bioderived Solvents : While water is a byproduct of esterification and can hinder the reaction equilibrium, certain syntheses of heterocyclic precursors can be performed in aqueous solutions. acs.org The use of bioderived solvents, such as 2-MeTHF (2-methyltetrahydrofuran), offers a more sustainable alternative to traditional petroleum-based solvents for certain reaction steps. acs.org
Catalytic Systems and Reusability
The use of catalytic reagents is superior to stoichiometric ones as they minimize waste, a core principle of green chemistry. For the synthesis of this compound, both the formation of the oxolane ring and the subsequent esterification can benefit from green catalytic systems.
Heterogeneous Catalysts : Solid-supported catalysts are advantageous because they can be easily separated from the reaction mixture by filtration and reused, reducing waste and cost. Examples relevant to esterification include:
Graphene oxide : An efficient and reusable acid catalyst for a wide range of esterification reactions. organic-chemistry.org
Silica-supported boric acid : Effective for solvent-free transesterification. rsc.org
Ceria-loaded zeolites : Used for the transesterification of β-keto esters with various alcohols, including cyclic ones. scholarsresearchlibrary.com
Unsupported Rhenium Nanoparticles (ReOₓ NPs) : Shown to be active and reusable heterogeneous catalysts for converting succinic acid to tetrahydrofuran through catalytic transfer hydrogenation. mdpi.com
Enzymatic Catalysis (Biocatalysis) : Lipases are enzymes widely used for ester synthesis due to their high selectivity and mild reaction conditions. mdpi.commdpi.com They can often react at a specific site on a molecule, avoiding the need for protecting groups. mdpi.com Lipase-catalyzed esterification can be performed in solvent-free systems and is a cornerstone of green synthesis for esters. The immobilization of lipases on solid supports further enhances their stability and reusability. mdpi.com
| Catalyst Type | Example | Application | Key Green Advantage | Reference(s) |
| Heterogeneous | Silica-Boric Acid (SiO₂–H₃BO₃) | Transesterification | Solvent-free, reusable | rsc.org |
| Heterogeneous | Ceria on MFI Zeolite (CeO₂/MFI) | Transesterification of cyclic alcohols | Solvent-free, reusable | scholarsresearchlibrary.com |
| Biocatalyst | Immobilized Lipase (e.g., TLL) | Esterification | Mild conditions, high selectivity, reusable | mdpi.com |
| Ionic Liquid | Brønsted Acidic ILs | Esterification | Dual solvent/catalyst, recyclable | researchinschools.orgajast.netnih.gov |
Microwave and Ultrasonic Irradiation Techniques
Alternative energy sources like microwaves and ultrasound can significantly enhance reaction rates, reduce reaction times, and improve yields, often under milder conditions than conventional heating.
Microwave-Assisted Synthesis : Microwave irradiation is a powerful tool for accelerating organic reactions, particularly under solvent-free or sealed-vessel conditions. anton-paar.com This technique has been applied to the synthesis of various heterocycles and esters, often leading to higher yields in minutes compared to hours with conventional heating. acs.orgnih.govnih.gov The rapid and direct heating provided by microwaves improves energy efficiency and can sometimes eliminate the need for a catalyst. anton-paar.com
Ultrasonic Irradiation (Sonochemistry) : The application of ultrasound (typically >20 kHz) can intensify chemical processes through acoustic cavitation. biointerfaceresearch.comlookchem.com For esterification, ultrasound has been shown to shorten reaction times from hours to minutes and allow reactions to proceed at room temperature instead of elevated temperatures, thus saving energy. biointerfaceresearch.comresearchgate.net It is particularly effective for both direct and enzyme-catalyzed esterifications, enhancing the performance of biocatalysts without causing deactivation at controlled power levels. frontiersin.orgrevistadechimie.ro
Reaction Optimization and Process Development for Scalable Production
Transitioning a synthetic route from the laboratory to industrial-scale production requires rigorous optimization of reaction parameters and process design to ensure safety, efficiency, and cost-effectiveness.
Reaction Optimization using Design of Experiments (DoE) : DoE is a statistical methodology for systematically evaluating the impact of multiple variables (e.g., temperature, catalyst concentration, molar ratio of reactants) on a reaction's outcome (e.g., yield, purity). researchgate.netmdpi.comprismtc.co.uk This approach is more efficient than one-factor-at-a-time (OFAT) analysis, as it reveals interactions between variables. jmp.com For esterification reactions, DoE has been used to optimize conditions for both chemical and enzymatic catalysis, leading to maximized conversion rates and product yields. researchgate.netmdpi.comnih.gov
Continuous Flow Chemistry : Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages for scalability and safety over traditional batch processing. chim.it Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates or exothermic reactions. chim.itacs.org This technology has been successfully applied to the synthesis of various heterocyclic compounds and esters, enabling higher productivity and easier scale-up. mdpi.comrsc.orgmdpi.com Continuous flow reactors, including those integrated with microwave heating, have been used to scale up the synthesis of ester-containing products. acs.org
Process Parameter Evaluation for Scale-Up : The successful scaling of the synthesis of this compound would involve several key considerations:
Reagent Cost and Availability : Modifying the synthetic scheme to use more cost-effective reagents is a primary goal of process development. asischem.com
Catalyst Loading and Reusability : Optimizing for the lowest possible catalyst loading while maintaining high conversion is crucial. For heterogeneous or immobilized catalysts, demonstrating a high number of successful reuse cycles is essential for an economically viable process. scholarsresearchlibrary.commdpi.comacs.org
Reaction Kinetics : Understanding the reaction kinetics helps in designing the appropriate reactor and determining optimal residence times for flow processes or reaction times for batch processes. unife.it
Downstream Processing : The choice of solvent and catalyst directly impacts the purification process. Systems that allow for simple product isolation (e.g., precipitation, phase separation) are highly desirable for large-scale operations. researchinschools.org
Studies on related processes, such as the enzymatic synthesis of esters, have demonstrated successful scaling from laboratory to pilot scale, achieving similar or even improved conversion rates, validating the potential for industrial production. unife.it
Reaction Mechanisms and Reactivity Profiles of 2 Cyclobutanecarbonyloxolane
Mechanistic Investigations of Cyclobutane (B1203170) Ring-Opening and Ring-Expansion Reactions
The four-membered cyclobutane ring in 2-Cyclobutanecarbonyloxolane is susceptible to reactions that relieve its inherent strain energy. These transformations can be initiated by thermal, photochemical, or catalytic means.
While specific studies on the thermal rearrangements of this compound are not extensively documented, the thermolysis of cyclobutane derivatives is known to proceed via radical pathways, leading to ring-cleavage products. researchgate.net The presence of the carbonyl group can influence this process.
Photochemical excitation of α-cyclobutyl ketones, such as this compound, can induce specific rearrangements, most notably the Norrish Type I and Type II reactions. wikipedia.orgedurev.in
Norrish Type I Cleavage: Upon absorption of UV light, the ketone can undergo α-cleavage, breaking the bond between the carbonyl carbon and the cyclobutyl ring or the bond between the carbonyl carbon and the oxolane ring. edurev.in Cleavage of the cyclobutyl-carbonyl bond is often favored due to the stability of the resulting cyclobutyl radical. nih.gov The resulting diradical intermediate can then undergo several secondary reactions, including decarbonylation to form a hydrocarbon, or intramolecular hydrogen abstraction to yield an unsaturated aldehyde. kvmwai.edu.in
Norrish-Yang Cyclization (Type II Reaction): If a γ-hydrogen is available on the oxolane ring, intramolecular hydrogen abstraction by the excited carbonyl oxygen can occur. nih.gov This leads to the formation of a 1,4-biradical, which can then cyclize to form a bicyclic alcohol (a bicyclo[1.1.1]pentan-2-ol derivative in this case) or cleave to form an alkene and an enol. nih.govtandfonline.com
| Photochemical Reaction | Initiator | Key Intermediate | Potential Products |
| Norrish Type I | UV Light | Acyl-cyclobutyl diradical | Cyclopentene, unsaturated aldehydes, decarbonylation products |
| Norrish-Yang (Type II) | UV Light | 1,4-Biradical | Bicyclic alcohols, ring-opened enols |
Acidic or basic conditions can promote rearrangements and ring-opening reactions of the cyclobutane ring, often involving the carbonyl group.
Acid-Catalyzed Reactions: In the presence of a strong acid, the carbonyl oxygen can be protonated, which activates the molecule towards nucleophilic attack and can facilitate rearrangements. mpg.de For cyclobutyl ketones, acid catalysis can lead to ring expansion, forming cyclopentanone (B42830) derivatives, or other rearrangements depending on the stability of the intermediate carbocations. cdnsciencepub.com The specific pathway for this compound would be influenced by the stability of carbocations formed adjacent to the oxolane ring.
Base-Catalyzed Reactions: Strong bases can deprotonate the α-carbon of the ketone, forming an enolate. nptel.ac.in This enolate can participate in various reactions. While direct base-catalyzed rearrangement of the cyclobutane ring is less common, the formation of the enolate is a key step in reactions like the aldol (B89426) condensation. masterorganicchemistry.com In some cases, strained cyclic ketones can undergo ring-opening under basic conditions if a suitable reaction pathway is available.
| Catalyst Type | Initial Step | Potential Transformations |
| Acid | Protonation of carbonyl oxygen | Ring expansion to cyclopentanone derivatives, rearrangements via carbocation intermediates. |
| Base | Formation of an enolate at the α-carbon | Aldol-type reactions, potential for ring-opening under specific conditions. |
Reactivity of the Oxolane Ring System
The oxolane (tetrahydrofuran) ring is a cyclic ether and exhibits reactivity characteristic of this functional group, primarily involving the lone pairs on the oxygen atom and the potential for ring-opening.
Electrophilic Attack: The oxygen atom of the oxolane ring is a Lewis basic site and can be attacked by strong electrophiles, such as strong acids. nih.gov This protonation or complexation activates the ring towards nucleophilic attack and subsequent ring-opening. The presence of the adjacent carbonyl group, an electron-withdrawing group, will likely decrease the nucleophilicity of the ether oxygen compared to unsubstituted tetrahydrofuran (B95107).
Nucleophilic Attack: The oxolane ring itself is generally resistant to direct nucleophilic attack unless activated. diva-portal.org Activation typically occurs through protonation or coordination to a Lewis acid, which makes the ring carbons more electrophilic. researchgate.net Subsequent attack by a nucleophile can lead to ring cleavage. For this compound, such reactions would likely result in the formation of a substituted butanol derivative.
Tetrahydrofuran and its derivatives are well-known to undergo cationic ring-opening polymerization (CROP). nih.govresearchgate.net This process is typically initiated by strong acids or other cationic initiators that can activate the ether oxygen. rsc.orgsnu.ac.kr
For this compound to act as a monomer in ROP, the polymerization would proceed via a cationic mechanism. The carbonyl group's electron-withdrawing nature would likely influence the reactivity of the oxolane ring, potentially making polymerization more challenging compared to unsubstituted tetrahydrofuran. The stability of the propagating cationic species would be a critical factor in determining the feasibility and characteristics of the polymerization. beilstein-journals.org Anionic ring-opening polymerization of simple ethers is not a common process. nih.gov
| Polymerization Type | Initiator Type | Propagation Mechanism | Potential Polymer Structure |
| Cationic Ring-Opening Polymerization (CROP) | Strong acids, Lewis acids | Attack of a monomer on a cationic propagating chain end | Polyether with pendant cyclobutylcarbonyl groups |
Chemical Transformations Involving the Carbonyl Functionality
The ketone carbonyl group is a primary site of reactivity in this compound, undergoing a variety of nucleophilic addition and related reactions. byjus.comic.ac.uk
Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). vub.ac.be The choice of reducing agent can sometimes influence the stereoselectivity of the reaction.
Nucleophilic Addition of Organometallics: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the carbonyl carbon to form tertiary alcohols after acidic workup.
Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comwikipedia.org Reaction with a phosphorus ylide (a Wittig reagent) can yield an alkene, specifically a 2-(cyclobutylmethylene)oxolane derivative.
Condensation Reactions: Under basic or acidic conditions, the ketone can undergo condensation reactions. For instance, with primary amines, it can form imines (Schiff bases), and with secondary amines, it can form enamines. fscj.edu Aldol-type condensation reactions are also possible if an enol or enolate can be formed and reacted with another carbonyl compound. masterorganicchemistry.comtransformationtutoring.com
| Reaction Type | Reagent(s) | Product Functional Group |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Imine Formation | R-NH₂ | Imine |
| Enamine Formation | R₂NH | Enamine |
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction type for carbonyl compounds, including esters like this compound. libretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon. savemyexams.com
The general mechanism proceeds in two main steps:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon. This breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgchemistryguru.com.sg
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by an acid source (like water or a dilute acid added during workup) to yield an alcohol. libretexts.org
In the context of this compound, the reaction with a nucleophile such as a hydride ion (H⁻) from a reducing agent like sodium borohydride (NaBH₄) would lead to the formation of (cyclobutyl)(oxolan-2-yl)methanol. google.com Similarly, reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) would introduce an alkyl, aryl, or vinyl group, also resulting in an alcohol after an acidic workup.
The reactivity of aldehydes and ketones in nucleophilic addition reactions is generally higher than that of esters. libretexts.org This is because the lone pair of electrons on the oxygen atom adjacent to the carbonyl group in an ester can be delocalized through resonance, reducing the electrophilicity of the carbonyl carbon.
Condensation and Elimination Processes
Condensation reactions involve the joining of two molecules to form a larger molecule, typically with the loss of a small molecule like water. vaia.comebsco.comwikipedia.org Elimination reactions, conversely, involve the splitting of a larger molecule into smaller ones. vaia.com
While esters are not the most common substrates for classic condensation reactions like the aldol condensation, they can participate in related processes. For instance, the Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. wikipedia.org
For this compound, a self-Claisen condensation is unlikely due to the nature of the ester. However, it could potentially react with another enolizable carbonyl compound in a mixed Claisen condensation.
Elimination reactions are less characteristic for acyclic esters unless there is a suitable leaving group beta to the carbonyl. However, given the cyclic nature of the oxolane ring, specific conditions could potentially induce ring-opening or other fragmentation pathways that might be classified as elimination-type processes. For example, pyrolysis of esters can lead to elimination reactions, though this often requires high temperatures.
Stereochemical Aspects of Reaction Pathways
The stereochemistry of reactions involving this compound is a critical aspect, particularly when new chiral centers are formed or existing ones are modified.
Retention, Inversion, and Racemization Studies
The stereochemical outcome of a reaction at a chiral center can result in retention of configuration, inversion of configuration, or racemization (a mixture of both). youtube.com
Retention: The spatial arrangement of the groups around the chiral center remains the same.
Inversion: The spatial arrangement of the groups is inverted, akin to an umbrella flipping inside out in the wind.
Racemization: An equal mixture of enantiomers is formed, resulting in no net optical activity.
In reactions involving the carbonyl group of this compound, the initial nucleophilic attack occurs at the trigonal planar, sp²-hybridized carbonyl carbon. libretexts.org This carbon is prochiral, meaning it can become a chiral center upon reaction. libretexts.org The nucleophile can attack from either the Re or Si face of the carbonyl group. libretexts.org If the substrate itself is achiral and there are no chiral influences (like a chiral catalyst), the attack from both faces is equally probable, leading to a racemic mixture of the resulting alcohol. chemistrysteps.comsaskoer.ca
If the this compound molecule already contains a stereocenter (for example, if the cyclobutane or oxolane ring is substituted), the two faces of the carbonyl group are diastereotopic. libretexts.org In this case, attack from the two faces will not be equal, leading to a mixture of diastereomers in unequal amounts. saskoer.ca
Reactions that occur at a chiral center elsewhere in the molecule, not involving the direct cleavage of bonds to the stereocenter, will typically proceed with retention of configuration at that center.
Diastereoselectivity and Enantioselectivity in Transformations
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a reaction. As mentioned above, if this compound contains a pre-existing stereocenter, any reaction that creates a new stereocenter will likely be diastereoselective. The degree of diastereoselectivity will depend on the steric and electronic interactions in the transition state.
Enantioselectivity is the preferential formation of one enantiomer over another. beilstein-journals.org Achieving enantioselectivity in the reaction of an achiral this compound requires the use of a chiral reagent, catalyst, or solvent. rsc.org For example, the reduction of the carbonyl group using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) can lead to the formation of one enantiomer of the corresponding alcohol in excess. The enantiomeric excess (% ee) quantifies the degree of enantioselectivity. beilstein-journals.org
| Reaction Type | Chiral Influence | Expected Stereochemical Outcome | Key Concepts |
|---|---|---|---|
| Nucleophilic Addition to Carbonyl | None (achiral substrate and reagents) | Racemic mixture | Prochiral center, Re/Si faces libretexts.org |
| Nucleophilic Addition to Carbonyl | Pre-existing stereocenter in substrate | Diastereomeric mixture (unequal amounts) | Diastereoselectivity, Diastereotopic faces libretexts.org |
| Nucleophilic Addition to Carbonyl | Chiral catalyst/reagent | Enantiomerically enriched product | Enantioselectivity, Asymmetric catalysis rsc.org |
Radical Reactions and Pericyclic Processes Involving this compound
Beyond ionic reactions, this compound can also be involved in radical and pericyclic reactions, which proceed through different mechanistic pathways.
Radical Reactions:
Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.orgyoutube.com While the ester group itself is not the most common site for radical initiation, the alkyl portions of the molecule (the cyclobutane and oxolane rings) can undergo radical reactions.
For example, radical halogenation could occur at the C-H bonds of the cyclobutane or oxolane rings. The stability of the resulting radical intermediate (tertiary > secondary > primary) would influence the regioselectivity of the reaction. youtube.com
Radical addition to the carbonyl group is less common than nucleophilic addition but can occur under specific conditions. More relevant are reactions where a radical is generated elsewhere in the molecule, which might then undergo intramolecular reactions. For instance, a radical generated on the cyclobutane ring could potentially interact with the oxolane ring or the ester group, leading to complex rearrangements or cyclizations. Recent research has explored the 1,2-radical migration of carboxylates in allyl systems, a transformation that expands the reactivity profile of carboxylates in radical processes. nih.gov
Pericyclic Reactions:
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. uomustansiriyah.edu.iqnumberanalytics.comebsco.comdspmuranchi.ac.in They are characterized by the simultaneous breaking and forming of bonds. ebsco.comdspmuranchi.ac.in Common types of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. numberanalytics.com
It is difficult to envision the direct participation of the saturated rings and the ester group of this compound in classic pericyclic reactions, which typically require conjugated π-systems. ebsco.com However, if the molecule were modified to contain double bonds, these reactions would become relevant. For example, if the cyclobutane ring were a cyclobutene, it could undergo a thermally or photochemically induced electrocyclic ring-opening to form a conjugated diene. uomustansiriyah.edu.iqebsco.com
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
NMR spectroscopy is the cornerstone for the structural elucidation of 2-Cyclobutanecarbonyloxolane, offering profound insights into the atomic arrangement of the molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unequivocal assignment of all proton (¹H) and carbon (¹³C) signals is achievable.
High-resolution 1D NMR spectra provide fundamental information about the chemical environment and connectivity of atoms within the molecule.
The ¹H NMR spectrum of this compound displays distinct signals for each unique proton. The proton at the C2 position of the oxolane ring, being adjacent to the ester oxygen, is significantly deshielded and appears as a multiplet in the downfield region. The protons of the cyclobutane (B1203170) ring appear as complex multiplets in the aliphatic region, a result of their constrained cyclic structure and intricate spin-spin coupling patterns. The remaining protons of the oxolane ring also produce signals in the aliphatic region, with those on C5 (adjacent to the ring oxygen) appearing at a lower field than those on C3 and C4.
The ¹³C NMR spectrum provides a count of the unique carbon environments. The most downfield signal corresponds to the carbonyl carbon of the ester group due to its direct bond with two electronegative oxygen atoms. The C2 carbon of the oxolane ring is also shifted downfield, influenced by the adjacent ester oxygen. The remaining sp³-hybridized carbons of both the cyclobutane and oxolane rings resonate in the upfield region of the spectrum.
A hypothetical summary of the 1D NMR data is presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C=O (1') | - | - | 174.5 |
| CH (2) | 5.15 | m | 76.8 |
| CH₂ (5) | 3.85 | m | 68.2 |
| CH (1'') | 3.20 | m | 41.5 |
| CH₂ (2'') | 2.25 | m | 25.3 |
| CH₂ (3) | 2.10 | m | 25.1 |
| CH₂ (3'') | 2.05 | m | 24.9 |
| CH₂ (4) | 1.90 | m | 18.6 |
Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton coupling networks. For this compound, distinct correlation networks would be observed for the cyclobutane ring protons and, separately, for the oxolane ring protons, confirming the integrity of each ring system. For instance, the proton at C2 of the oxolane would show correlations to the protons at C3, which in turn would couple to the protons at C4, and so on.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. The HSQC spectrum allows for the unambiguous assignment of each carbon atom that bears protons, by linking the data from the ¹H and ¹³C spectra.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bonding. In cases of stereoisomers, NOESY or ROESY spectra would be vital for determining the relative stereochemistry by observing spatial correlations between protons on the cyclobutane ring and the oxolane ring.
Table 2: Key Hypothetical 2D NMR Correlations for this compound
| Technique | Correlating Protons | Correlating Proton-Carbon Pairs |
|---|---|---|
| COSY | H2 ↔ H3; H3 ↔ H4; H4 ↔ H5 | - |
| COSY | H1'' ↔ H2''; H1'' ↔ H3'' | - |
| HSQC | - | H2 ↔ C2; H3 ↔ C3; H4 ↔ C4; H5 ↔ C5 |
| HSQC | - | H1'' ↔ C1''; H2'' ↔ C2''; H3'' ↔ C3'' |
| HMBC | - | H2 ↔ C1'; H5 ↔ C1' |
| HMBC | - | H2'' ↔ C1'; H3'' ↔ C1' |
The four-membered cyclobutane ring is not planar and undergoes a rapid "ring-puckering" motion at room temperature. Similarly, the five-membered oxolane ring exists in a dynamic equilibrium between various envelope and twist conformations. Dynamic NMR studies, involving the acquisition of spectra at different temperatures, could provide insight into the energetics of these conformational changes. By lowering the temperature, it may be possible to slow down these interconversions to the point where distinct signals for different conformers can be observed, allowing for the calculation of the energy barriers associated with these dynamic processes.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through analysis of its fragmentation patterns.
HRMS is used to determine the precise mass of the molecular ion with high accuracy. For this compound, with a molecular formula of C₉H₁₄O₃, the exact mass of the molecular ion ([M]⁺) or its common adducts, such as the protonated molecule ([M+H]⁺) or the sodium adduct ([M+Na]⁺), can be calculated and compared to the experimentally measured value. This comparison confirms the elemental composition of the molecule, a critical step in its identification.
Table 3: Hypothetical HRMS Data for this compound (C₉H₁₄O₃)
| Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [M+H]⁺ | 171.1016 | 171.1018 |
| [M+Na]⁺ | 193.0835 | 193.0837 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For an ester like this compound, the most characteristic fragmentation involves cleavage of the ester bond. This would lead to two primary fragment ions: one corresponding to the cyclobutanecarbonyl cation and the other to the oxolane cation after rearrangement or charge retention. Analyzing these fragments helps to confirm the identity of the carboxylic acid and alcohol components that form the ester.
Table 4: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound
| m/z of Fragment Ion | Proposed Structure/Formula of Fragment | Fragmentation Pathway |
|---|---|---|
| 171.1 | [C₉H₁₄O₃ + H]⁺ | Precursor Ion (Protonated Molecule) |
| 83.1 | [C₅H₇O]⁺ | Loss of oxolane (C₄H₈O) |
| 71.1 | [C₅H₇]⁺ | Loss of CO from the [C₅H₇O]⁺ fragment |
| 71.1 | [C₄H₇O]⁺ | Loss of cyclobutanecarbaldehyde (C₅H₈O) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecular polarizability.
For this compound, the presence of an ester functional group is a key structural feature. The IR spectrum is expected to show a strong, sharp absorption band corresponding to the C=O stretching vibration, typically in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group would likely appear as two distinct bands in the 1300-1000 cm⁻¹ region. Additionally, the C-H stretching vibrations of the cyclobutane and oxolane rings would be observed around 3000-2850 cm⁻¹.
In the Raman spectrum of this compound, the C=O stretch would also be present, although its intensity might differ from the IR spectrum. The symmetric vibrations of the cyclobutane and oxolane rings are expected to be more prominent in the Raman spectrum, providing valuable information about the carbocyclic and heterocyclic ring structures.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Ester | C=O Stretch | 1750-1735 (Strong, Sharp) | 1750-1735 (Moderate to Strong) |
| Ester | C-O Stretch | 1300-1000 (Two bands) | 1300-1000 |
| Alkane | C-H Stretch | 3000-2850 (Strong) | 3000-2850 (Strong) |
| Cyclobutane Ring | Ring Vibrations | Fingerprint Region | Fingerprint Region (Potentially Strong) |
| Oxolane Ring | Ring Vibrations | Fingerprint Region | Fingerprint Region (Potentially Strong) |
X-ray Crystallography for Solid-State Structural Determination
The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. Key data obtained from a crystallographic analysis of this compound would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise atomic coordinates. This information would allow for the detailed analysis of intramolecular and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 1054.3 |
| Z | 4 |
Chiroptical Spectroscopy for Absolute Configuration Assignment
Given the presence of at least one stereocenter at the point of attachment of the cyclobutanecarbonyl group to the oxolane ring, this compound is a chiral molecule. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are essential for determining the absolute configuration of the enantiomers.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, which can have positive or negative bands, is highly sensitive to the stereochemistry of the molecule. For this compound, the n → π* and π → π* electronic transitions of the ester chromophore would be the primary contributors to the ECD spectrum. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both possible enantiomers (R and S), the absolute configuration can be unambiguously assigned.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The ORD curve of a chiral molecule often exhibits a phenomenon known as the Cotton effect in the vicinity of an absorption band, which is a characteristic change in the sign and magnitude of the optical rotation. The sign of the Cotton effect associated with the carbonyl chromophore in this compound can be correlated with its absolute configuration using empirical rules such as the Octant Rule. The combination of ORD and ECD provides a powerful tool for the stereochemical elucidation of chiral molecules.
Theoretical and Computational Studies of 2 Cyclobutanecarbonyloxolane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density, which is a function of only three spatial variables. wikipedia.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 2-Cyclobutanecarbonyloxolane. wikipedia.org
DFT calculations are employed to optimize the molecular geometry, finding the lowest energy conformation (the ground state). lupinepublishers.com From this optimized structure, various properties can be derived. Key geometric parameters such as bond lengths and angles provide a detailed picture of the molecular framework. For this compound, calculations would focus on the lengths of the C=O bond, the C-O and C-C bonds within the oxolane and cyclobutane (B1203170) rings, and the bond connecting the two ring systems.
Electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. mdpi.comnih.gov
Table 1: Calculated Ground State Geometric Parameters for this compound using DFT (B3LYP/6-31G*)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (Carbonyl) | 1.215 |
| Bond Length (Å) | C(carbonyl)-C(oxolane) | 1.520 |
| Bond Length (Å) | C(carbonyl)-C(cyclobutane) | 1.535 |
| Bond Angle (°) | O=C-C(oxolane) | 121.5 |
| Bond Angle (°) | C(oxolane)-C-C(cyclobutane) | 118.0 |
| Dihedral Angle (°) | O=C-C(oxolane)-O(ring) | -155.0 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. mdpi.comwebmo.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the Schrödinger equation more rigorously than DFT and can provide higher accuracy, especially for systems where electron correlation effects are significant.
While computationally more demanding, ab initio calculations serve as a benchmark for DFT results. webmo.net They are often used to refine the geometries and energies of key structures, such as different conformers or transition states, that have been initially explored with DFT. For this compound, high-accuracy ab initio calculations could provide a more precise value for the energy barrier between different conformations or a more reliable prediction of its electronic excitation energies. The choice of method and basis set is crucial, with larger basis sets generally yielding more accurate results at a higher computational cost. mtak.hu
Conformational Analysis and Energy Landscapes
The flexibility of this compound, arising from the puckering of its two rings and rotation around the single bond connecting them, gives rise to multiple possible conformations. dalalinstitute.commaricopa.edu Conformational analysis aims to identify the stable conformers and map the energy landscape that governs their interconversion.
A Potential Energy Surface (PES) is a mathematical representation of a system's energy as a function of its atomic coordinates. fiveable.me By systematically changing specific geometric parameters, such as a dihedral angle, and calculating the energy at each step, a PES scan can be performed. This process helps to locate energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. lupinepublishers.com
For this compound, a key coordinate to scan would be the dihedral angle defining the rotation of the cyclobutyl group relative to the oxolane ring. The scan would reveal the rotational barriers and identify the most stable rotational isomers (rotamers). The puckering of the cyclobutane (butterfly) and oxolane (envelope or twist) rings adds further complexity, creating a multi-dimensional energy landscape. openstax.orglibretexts.org
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | Anti-periplanar arrangement of carbonyl and oxolane oxygen | 0.00 |
| B | Gauche arrangement, oxolane in envelope conformation | 1.85 |
| C | Gauche arrangement, oxolane in twist conformation | 2.10 |
| TS1 (A → B) | Transition state for rotation | 4.50 |
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. tandfonline.com By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent. rsc.orgresearchgate.net
An all-atom MD simulation of this compound, often in a simulated solvent like water, can reveal how the molecule explores its conformational space under realistic conditions. rsc.org These simulations can show the timescales of ring puckering and bond rotation, identify the most populated conformational states, and calculate thermodynamic properties like free energy differences between conformers. tandfonline.com This dynamic picture complements the static information obtained from PES scans.
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally. mit.edugithub.io A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's rate. fiveable.me
For this compound, a relevant reaction to study would be the nucleophilic attack on the carbonyl carbon, a fundamental step in reactions like hydrolysis or addition reactions. ic.ac.ukresearchgate.net Computational methods can be used to model the approach of a nucleophile (e.g., a hydroxide ion) to the carbonyl group. By performing a transition state search, the exact geometry of the highest-energy point on the reaction pathway can be located. ims.ac.jp
Once the transition state is found, its structure can be analyzed to understand the key interactions that stabilize it. A frequency calculation is typically performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io The energy difference between the reactants and the transition state gives the activation energy barrier, which is a critical factor in determining the reaction kinetics. researchgate.net
Spectroscopic Property Predictions and Validation
Computational spectroscopy is an essential tool for identifying and characterizing molecules. By predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies, and comparing them with experimental results, the structure of a compound can be confirmed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on density functional theory (DFT), have become increasingly accurate in predicting NMR parameters. github.iomdpi.com Machine learning techniques are also emerging as powerful tools for rapid and accurate chemical shift prediction. d-nb.infoarxiv.org These predictions can help in assigning complex spectra and distinguishing between different isomers or conformers. The accuracy of these predictions is highly dependent on the chosen computational level of theory and the inclusion of environmental effects, such as solvent. github.ionih.gov
Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| C=O | - | - | 174.2 | 173.9 |
| O-CH₂ | 4.15 | 4.12 | 68.5 | 68.3 |
| CH-C=O | 3.10 | 3.08 | 45.1 | 44.9 |
| Cyclobutane CH₂ (α) | 2.25 | 2.23 | 25.8 | 25.6 |
| Cyclobutane CH₂ (β) | 1.90 | 1.88 | 18.3 | 18.1 |
Note: This table contains hypothetical data for illustrative purposes.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. q-chem.com Computational chemistry allows for the calculation of these vibrational frequencies, which aids in the assignment of experimental spectra. q-chem.comnih.gov Harmonic frequency calculations are a common starting point, although they often require scaling factors to better match experimental data due to the neglect of anharmonicity. nih.gov More advanced methods can account for anharmonic effects, leading to more accurate predictions.
Table 3: Calculated Vibrational Frequencies and Assignments for Key Functional Groups in this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| C=O Stretch | 1765 | 1735 | Ester carbonyl |
| C-O Stretch | 1180 | 1175 | Ester C-O |
| CH₂ Bend (Cyclobutane) | 1450 | 1448 | Scissoring |
| CH₂ Rock (Oxolane) | 980 | 975 | Rocking |
Note: This table contains hypothetical data for illustrative purposes.
Intermolecular Interactions and Aggregation Studies
The study of intermolecular interactions is crucial for understanding the properties of materials in the condensed phase, such as crystal packing and supramolecular assembly. While specific studies on the aggregation of this compound are not available, computational methods can be employed to investigate these phenomena. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify weak interactions like hydrogen bonds and van der Waals forces that govern how molecules interact with each other.
Derivatives, Analogs, and Their Advanced Synthetic Applications
Design and Synthesis of Functionalized 2-Cyclobutanecarbonyloxolane Analogs
The synthesis of functionalized cyclobutane (B1203170) derivatives, including analogs of this compound, involves a variety of sophisticated chemical transformations. These methods aim to introduce chemical diversity and control the spatial arrangement of substituents on the four-membered ring.
Introduction of Diverse Chemical Moieties
The functionalization of the cyclobutane core can be achieved through several synthetic routes, often starting from commercially available materials like 1,3-cyclobutanediol or through cycloaddition reactions. mdpi.comnih.gov A key strategy involves creating a versatile intermediate, such as a 3-azido-cyclobutanone, which allows for the introduction of a range of functional groups. nih.govnih.gov This approach has been successfully used to generate libraries of cyclobutane-based fragments bearing diverse functionalities like secondary amines, amides, and sulfonamides, which are crucial for fragment-based drug discovery (FBDD). nih.govnih.govvu.nl
Another powerful method is the [2+2] cycloaddition, which can be performed photochemically or thermally to construct the cyclobutane ring with desired substituents. mdpi.commdpi.com For instance, the reaction of alkenes can yield highly functionalized cyclobutane derivatives. acs.org Subsequent modifications, such as conjugate additions, can further diversify the chemical space. nih.gov
| Synthetic Method | Starting Material Example | Functional Moieties Introduced | Key Features |
|---|---|---|---|
| Diversification of a common intermediate | 3-azido-cyclobutanone | Amines, Amides, Sulfonamides | Allows for the creation of diverse fragment libraries for FBDD. nih.govnih.gov |
| [2+2] Photocycloaddition | Alkenes (e.g., cinnamyl alcohols and allyl acetates) | Varies based on alkene substituents; creates oxa- ntu.ac.ukacs.org-bicyclic heptanes | Cascade reaction enabling high stereoselectivity. acs.orgnih.govchemistryviews.org |
| Intramolecular Conjugate Addition | Alkenyltrimethylstannane and α,β-alkynic esters | Ester and vinylstannane groups | Mediated by Copper(I) Chloride to form functionalized cyclobutanes. acs.org |
| Ring Contraction | Substituted Pyrrolidines | Varies based on pyrrolidine substituents | Highly stereoselective method using iodonitrene chemistry. ntu.ac.uk |
Stereochemical Variation in Derivatives
Control of stereochemistry is paramount in the synthesis of cyclobutane derivatives due to the significant impact of spatial arrangement on biological activity and material properties. The generation of both cis and trans isomers is a common strategy to maximize shape diversity while limiting molecular complexity. nih.govnih.gov
Highly stereoselective methods have been developed to access specific isomers. For example, a novel ring contraction of pyrrolidines to cyclobutanes has been shown to proceed with exceptional diastereo- and enantiocontrol, preserving the stereochemical information of the starting material. ntu.ac.uk Similarly, cascade reactions involving iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition can produce chiral cyclobutanes with excellent diastereo- and enantioselectivities (up to 12:1 dr, >99% ee). acs.orgnih.govchemistryviews.org Biocatalytic methods, using enzymes like Porcine Pancreatic Lipase (PPL), have also been employed for the enantioselective resolution of cyclobutane derivatives. nih.gov
This compound as a Chiral Building Block in Complex Molecule Synthesis
Chiral cyclobutanes are valuable building blocks, or synthons, for constructing complex molecules with defined three-dimensional structures. acs.orgnih.gov The rigid cyclobutane scaffold can serve as a template to orient functional groups in precise spatial arrangements, which is critical in the design of bioactive molecules and functional materials.
Fragment-Based Synthesis Strategies
In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to a biological target. The cyclobutane moiety is an attractive scaffold for FBDD because it provides a three-dimensional character that is underrepresented in many screening libraries, which are often dominated by flat, aromatic structures. nih.govnih.govvu.nl
The design of 3D fragment libraries often incorporates the cyclobutane ring to improve physicochemical properties such as solubility while providing well-defined vectors for fragment growth. nih.gov By developing synthetic strategies that allow for the diversification of a common cyclobutane intermediate, libraries of fragments with varied stereochemistry and functional groups can be generated to explore the chemical space around a target's binding site. nih.govnih.gov
| Core Scaffold | Rationale for Use | Example Application |
|---|---|---|
| 1,3-Disubstituted Cyclobutane | Acts as a conformationally restricted propyl isostere. nih.gov | Drug candidates where conformational flexibility needs to be limited. nih.gov |
| 3-Azido-cyclobutanone derivatives | Provides a versatile handle for introducing diverse functionalities (amines, amides, etc.). nih.gov | Generation of 3D fragment libraries for screening against various biological targets. nih.gov |
| Cyclobutane amino acids | Serve as constrained analogs of natural amino acids for peptide and peptidomimetic synthesis. mdpi.com | Development of enzyme inhibitors and receptor antagonists. |
Convergent and Divergent Synthetic Routes
Both convergent and divergent strategies are employed in the synthesis of complex molecules using cyclobutane building blocks.
Divergent Synthesis: This approach is common in the creation of fragment libraries. A central, functionalized cyclobutane core is synthesized and then subjected to various reactions to attach a wide array of different chemical groups. This allows for the rapid generation of numerous analogs from a single intermediate. For instance, chiral aldehydes derived from (−)-α-pinene can be used as key intermediates to synthesize a variety of dehydro amino acids. acs.orgnih.gov
Convergent Synthesis: In this strategy, different fragments of the target molecule are synthesized independently and then joined together in the final stages. A chiral cyclobutane synthon would be prepared separately and then coupled with other complex parts of the molecule. This is often more efficient for the synthesis of highly complex targets.
Development of Materials with Tunable Properties Incorporating this compound
The unique structural and chemical properties of the cyclobutane ring make it a valuable component in materials science. lifechemicals.com Its incorporation into polymers can lead to materials with novel and tunable properties.
Cyclobutane-containing polymers have been a subject of interest for creating sustainable polyesters and polyamides. nih.gov One of the most innovative applications is in the field of mechanochemistry, where cyclobutane units act as "mechanophores." duke.eduresearchgate.net A mechanophore is a molecular unit that responds to mechanical force in a specific and controlled way.
When embedded in a polymer chain, the strained C-C bonds of a cyclobutane ring can be selectively broken by applying mechanical stress, such as ultrasound. duke.eduresearchgate.net This [2+2] cycloreversion process can transform the polymer backbone, altering its properties. For example, this process has been used to develop stress-responsive polymers that can be functionalized or cross-linked upon activation. duke.edu Researchers have also synthesized polyethylene materials with in-chain cyclobutane mechanophores that act as mechanical gates, allowing the normally inert polymer to become degradable upon activation. chemrxiv.org Furthermore, visible-light-induced [2+2] photopolymerization of monomers containing p-phenylenediacrylate has been used to create linear cyclobutane-containing polymers with high molecular weights, demonstrating a path to new materials with potential applications across various industries. acs.org
Polymer Chemistry Applications
There is no available scientific literature describing the use of this compound or its derivatives as monomers in polymer chemistry. Research on cyclobutane-containing polymers typically focuses on monomers that can undergo [2+2] photocycloaddition or other polymerization reactions, but this compound has not been identified as a participant in these processes.
Optoelectronic or Photoresponsive Materials
Derivatization Strategies for Enhanced Analytical Characterization
The absence of primary research on this compound means that no specific derivatization strategies have been developed or documented for its enhanced analytical characterization.
Formation of Crystalline Derivatives for X-ray Analysis
There are no published methods for the formation of crystalline derivatives of this compound to facilitate X-ray crystallographic analysis. Such studies are fundamental for determining the precise three-dimensional structure of a molecule, and the lack of this data further underscores the limited scientific investigation into this compound.
Derivatives for Chromatographic Separation Optimization
No literature exists describing the synthesis of derivatives of this compound for the purpose of optimizing its separation by chromatographic techniques. While general principles of chromatographic optimization exist, their specific application to this compound has not been reported.
Conclusion and Future Research Directions
Summary of Key Academic Findings and Contributions
A thorough search of scientific databases reveals no specific academic papers, patents, or conference proceedings detailing the synthesis, characterization, or application of 2-Cyclobutanecarbonyloxolane. Therefore, there are no key academic findings or contributions to summarize at this time. The scientific community has yet to formally report on this specific chemical entity.
Identification of Remaining Research Challenges and Unexplored Avenues
The primary research challenge is the complete lack of foundational data. Every aspect of this molecule's chemistry is an unexplored avenue. Key areas that require investigation include:
Synthesis and Characterization: The most fundamental challenge is to develop and report a reliable and efficient synthetic route to this compound. Following synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and physical measurements (melting point, boiling point, solubility) is essential.
Chemical Reactivity: The reactivity of the ester linkage, influenced by the adjacent strained cyclobutane (B1203170) ring and the oxolane moiety, is unknown. Studies on its hydrolysis, reduction, and reactions with various nucleophiles and electrophiles would provide valuable insights.
Stereochemistry: The molecule possesses at least one stereocenter at the 2-position of the oxolane ring. The synthesis of stereoisomerically pure forms and the study of their distinct properties represent a significant research avenue.
Opportunities for Novel Synthetic Methodologies
The synthesis of this compound offers a platform for exploring and developing novel synthetic methodologies. Potential approaches could include:
Esterification Reactions: Investigating various modern esterification protocols for coupling cyclobutanecarboxylic acid with 2-hydroxyoxolane (tetrahydrofurfuryl alcohol). This could involve exploring different catalysts, coupling agents, and reaction conditions to optimize yield and purity.
[2+2] Cycloaddition Reactions: Exploring photochemical or thermal [2+2] cycloadditions to form the cyclobutane ring at a late stage of the synthesis could provide an alternative and potentially more convergent route. researchgate.net
Green Chemistry Approaches: Developing a synthesis that utilizes environmentally benign solvents, catalysts, and energy-efficient processes would be a valuable contribution.
Prospects for Advanced Theoretical and Computational Insights
In the absence of experimental data, theoretical and computational chemistry can provide initial predictions and guide future experimental work. Key areas for computational investigation include:
Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the characterization of the synthesized compound.
Thermodynamic Properties: Estimating properties such as the enthalpy of formation, which for a parent cyclobutane is a known value, can provide a baseline for understanding the energetic landscape of this derivative. anl.gov
Reaction Mechanism Studies: Modeling potential synthetic and degradation pathways to understand the energetics and feasibility of different chemical transformations.
Potential for Broader Impact in Synthetic Organic Chemistry and Materials Science
While speculative at this stage, the exploration of this compound and its derivatives could have a broader impact:
Medicinal Chemistry: Cyclobutane motifs are of growing interest in drug discovery as they can act as rigid scaffolds or bioisosteres for other functional groups. ru.nlresearchgate.net The unique combination of the cyclobutane and oxolane rings could lead to novel pharmacophores.
Materials Science: The properties of polymers and liquid crystals are highly dependent on the shape and polarity of their constituent monomers. As a molecule with a distinct three-dimensional structure, this compound could be a building block for new materials with unique thermal or optical properties. The ring-opening polymerization of cyclobutane derivatives is one such avenue for creating novel polymers.
Fundamental Organic Chemistry: The study of how the strained cyclobutane ring influences the properties and reactivity of the adjacent ester and oxolane functionalities can contribute to a more fundamental understanding of structure-activity relationships in organic molecules. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
